REACTION_CXSMILES
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[N+:1]([C:4]1[CH:5]=[C:6]([O:13]C)[CH:7]=[C:8]([N+:10]([O-:12])=[O:11])[CH:9]=1)([O-:3])=[O:2]>Br>[N+:1]([C:4]1[CH:5]=[C:6]([OH:13])[CH:7]=[C:8]([N+:10]([O-:12])=[O:11])[CH:9]=1)([O-:3])=[O:2]
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Name
|
|
Quantity
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1.36 g
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Type
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reactant
|
Smiles
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[N+](=O)([O-])C=1C=C(C=C(C1)[N+](=O)[O-])OC
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Name
|
|
Quantity
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50 mL
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Type
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solvent
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Smiles
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Br
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
to reflux temperature for 16 h
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Duration
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16 h
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Type
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FILTRATION
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Details
|
the solid precipitate was filtered off
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Type
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WASH
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Details
|
washed with water
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Type
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CUSTOM
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Details
|
dried
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Name
|
|
Type
|
|
Smiles
|
[N+](=O)([O-])C=1C=C(C=C(C1)[N+](=O)[O-])O
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |